molecular formula C10H12N2O4 B13844253 Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate

Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate

Cat. No.: B13844253
M. Wt: 224.21 g/mol
InChI Key: NDOYITLTEYFJJE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate is an organic compound with the molecular formula C11H12N2O4. It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position of the pyridine ring and a methyl ester group at the 2-position of the propanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the nitration of 2-methylpyridine to form 2-methyl-5-nitropyridine, which is then reacted with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous acid or base.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: Reduction of the nitro group forms 2-methyl-2-(5-aminopyridin-2-yl)propanoate.

    Hydrolysis: Hydrolysis of the ester group forms 2-methyl-2-(5-nitropyridin-2-yl)propanoic acid.

Scientific Research Applications

Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid. These interactions can affect various biochemical pathways, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(5-nitropyridin-2-yl)propanoate
  • Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
  • 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile

Uniqueness

Methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of both a nitro group and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-methyl-2-(5-nitropyridin-2-yl)propanoate

InChI

InChI=1S/C10H12N2O4/c1-10(2,9(13)16-3)8-5-4-7(6-11-8)12(14)15/h4-6H,1-3H3

InChI Key

NDOYITLTEYFJJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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